molecular formula C7H10FNO3 B2733689 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1936661-81-2

8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2733689
CAS No.: 1936661-81-2
M. Wt: 175.159
InChI Key: VTUCMTYZOBONKZ-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic compound featuring a unique bicyclic scaffold with fused oxetane (2-oxa) and azetidine (6-aza) rings. The fluorine atom at position 8 and the carboxylic acid group contribute to its physicochemical properties, making it a candidate for medicinal chemistry and synthetic intermediates. Derivatives of this compound, such as its tert-butoxycarbonyl (Boc)-protected form (CAS 1287753-37-0), are used in peptide synthesis and drug discovery due to their conformational rigidity and metabolic stability .

Properties

IUPAC Name

5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNO3/c8-7(5(10)11)2-9-1-6(7)3-12-4-6/h9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUCMTYZOBONKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC2)C(CN1)(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the cyclization of a suitable precursor molecule under specific reaction conditions. For instance, the reaction may involve the use of a fluorinated intermediate, which undergoes cyclization in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that derivatives of the spiro[3.4]octane structure exhibit significant biological activities. Notable applications include:

  • Antitubercular Activity : Compounds derived from the spiro[3.4]octane core have been identified as potential leads against tuberculosis, showing promising efficacy in preclinical studies .
  • Cancer Treatment : The compound acts as an inhibitor of the menin-MLL1 interaction, which is crucial for certain types of cancer therapies .
  • Neurological Applications : Some derivatives are being explored for their effects on dopamine receptors, which could lead to treatments for neurological disorders .

Synthesis and Derivative Development

The synthesis of 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions that allow for the modification of functional groups to enhance biological activity. For instance, modifications at the nitrogen or oxygen sites can yield compounds with improved pharmacokinetic properties.

Synthesis Example

A typical synthetic route may include:

  • Formation of the spirocyclic structure via cyclization reactions.
  • Introduction of the fluoro and carboxylic acid functionalities through halogenation and carboxylation processes.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Case Study 1: Antitubercular Lead Development

A recent study explored a series of compounds based on the 2,6-diazaspiro[3.4]octane scaffold, revealing that modifications including the addition of a nitrofuran moiety significantly increased antitubercular activity . The study utilized structure-activity relationship (SAR) analysis to identify key modifications leading to enhanced potency.

Case Study 2: Cancer Therapeutics

Research published in Molecules highlighted the potential of spiro[3.4]octane derivatives as inhibitors of critical protein-protein interactions involved in cancer progression . The study demonstrated that specific substitutions at the spiro center could lead to compounds with selective activity against cancer cell lines.

Comparative Analysis Table

Application AreaCompound TypeKey Findings
AntitubercularNitrofuran derivativesSignificant increase in efficacy against TB
Cancer TreatmentMenin-MLL1 inhibitorsSelective inhibition with low toxicity
Neurological DisordersDopamine receptor antagonistsPotential for treating Parkinson's disease

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Spirocyclic Carboxylic Acids

(a) 6-(2,5-Difluorobenzyl)-6-azaspiro[3.4]octane-8-carboxylic Acid
  • Structure : Lacks the 2-oxa ring but includes a 2,5-difluorobenzyl substituent on the nitrogen.
  • Molecular Formula: C₁₅H₁₇F₂NO₂
  • Molecular Weight : 281.302 g/mol
  • The absence of the oxygen atom reduces hydrogen-bonding capacity compared to the target compound .
(b) 6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic Acid
  • Structure : Features a fluorenylmethoxycarbonyl (Fmoc) protecting group.
  • Molecular Formula: C₂₂H₂₂FNO₅
  • Molecular Weight : 397.41 g/mol
  • Key Features : The Fmoc group enables use in solid-phase peptide synthesis (SPPS) but is acid-labile, unlike the Boc group in the target compound. This derivative is bulkier, impacting solubility .
(c) 2-[(tert-Butoxy)carbonyl]-6,6-dioxo-6λ⁶-thia-2-azaspiro[3.4]octane-8-carboxylic Acid
  • Structure : Replaces the oxygen atom in the 2-oxa ring with a sulfone (6λ⁶-thia).
  • Molecular Formula: C₁₂H₁₉NO₆S
  • Molecular Weight : 305.35 g/mol
  • The Boc group retains stability under basic conditions .
(d) 7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic Acid
  • Structure : Substitutes the fluorine atom with a ketone (7-oxo) and lacks the 2-oxa ring.
  • Molecular Formula: C₈H₁₁NO₃
  • Molecular Weight : 169.18 g/mol
  • Key Features : The ketone introduces electrophilic reactivity, enabling nucleophilic additions. The absence of fluorine reduces electronegativity and steric hindrance .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Differences Applications
Target Compound (Boc-protected) C₁₂H₁₈FNO₅ ~287.28 (estimated) Boc, Fluorine, Carboxylic Acid 2-Oxa, 6-aza spiro scaffold Peptide synthesis, protease inhibitors
6-(2,5-Difluorobenzyl) analog C₁₅H₁₇F₂NO₂ 281.30 Difluorobenzyl No 2-oxa ring Kinase inhibitors, CNS-targeted drugs
Fmoc-protected derivative C₂₂H₂₂FNO₅ 397.41 Fmoc Bulky protecting group SPPS, transient receptor modulators
Sulfone-containing analog C₁₂H₁₉NO₆S 305.35 Sulfone, Boc Thia substitution Antibacterial agents, enzyme cofactors
7-Oxo derivative C₈H₁₁NO₃ 169.18 Ketone No fluorine, ketone at position 7 Prodrug development, Michael acceptors

Biological Activity

8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid (CAS Number: 1936661-81-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C11_{11}H14_{14}FNO3_{3}, with a molecular weight of 229.24 g/mol. The compound features a spirocyclic structure which contributes to its unique pharmacological properties.

Synthesis

The synthesis of 8-Fluoro-2-oxa-6-azaspiro[3.4]octane derivatives has been documented using various methods, including cyclization reactions and the use of readily available starting materials. A notable approach involves the annulation of cyclopentane rings, leading to efficient production with minimal purification steps required .

Pharmacological Properties

Research indicates that 8-Fluoro-2-oxa-6-azaspiro[3.4]octane derivatives exhibit activity as M4_4 muscarinic receptor agonists, which are implicated in various physiological processes including cognition and memory enhancement. This receptor subtype is a target for treating conditions like Alzheimer's disease and schizophrenia .

Case Studies

  • Cognitive Enhancement : A study demonstrated that compounds similar to 8-Fluoro-2-oxa-6-azaspiro[3.4]octane enhanced cognitive function in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antidepressant Effects : Another investigation highlighted the antidepressant-like effects of this class of compounds in rodent models, indicating their ability to modulate neurotransmitter systems involved in mood regulation.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of spirocyclic compounds and their biological efficacy. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityKey Findings
M4_4 AgonistShowed enhanced cognitive function in models related to Alzheimer's disease.
AntidepressantDemonstrated significant reduction in depressive-like behaviors in rodents.
NeuroprotectiveExhibited protective effects against neurotoxicity induced by glutamate.

Q & A

Q. What are the recommended synthetic routes for 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid?

The synthesis of spirocyclic compounds often involves cyclization reactions or ring-closing strategies. For example, spirooxa-azabicyclic systems can be synthesized via nucleophilic substitution or condensation reactions. A validated approach for structurally related spiro compounds involves reacting 2-oxa-spiro[3.4]octane-1,3-dione with fluorinated amines under controlled conditions, followed by acid-catalyzed cyclization . For fluorinated derivatives like the target compound, introducing fluorine early in the synthesis (e.g., using fluorinated building blocks) ensures regioselectivity. Purification typically employs column chromatography or recrystallization .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Characterization should include:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the spirocyclic framework and fluorine incorporation.
  • Mass spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of the bicyclic structure and stereochemistry, if suitable crystals are obtained .

Q. What are the critical stability considerations for storage and handling?

The compound’s stability is influenced by its β-lactam-like bicyclic structure. Store under inert conditions (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies under accelerated conditions (40°C/75% RH) are recommended to establish shelf life .

Advanced Research Questions

Q. How can contradictions in reactivity data be resolved when modifying substituents on the spirocyclic core?

Discrepancies often arise from steric hindrance or electronic effects. For example, fluorination at position 8 may alter ring strain or hydrogen-bonding capacity. Systematic variation of substituents (e.g., replacing fluorine with other halogens) paired with DFT calculations can elucidate electronic contributions. Kinetic studies under varying temperatures/pH conditions may also clarify mechanistic pathways .

Q. What methodologies are suitable for evaluating its potential biological activity?

Given structural similarities to β-lactam antibiotics and fluorinated pharmacophores, prioritize:

  • Enzymatic assays : Test inhibition of bacterial penicillin-binding proteins (PBPs) or peptidases.
  • MIC assays : Evaluate antibacterial activity against Gram-positive/-negative strains.
  • Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can computational modeling optimize its pharmacokinetic properties?

Perform:

  • Molecular docking : To predict binding affinity with target enzymes (e.g., PBPs).
  • ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and blood-brain barrier penetration.
  • QSAR studies : Correlate substituent modifications (e.g., fluorine position) with bioactivity .

Q. What analytical techniques can resolve data contradictions in degradation studies?

Conflicting degradation profiles may stem from impurity interference or method sensitivity. Use orthogonal techniques:

  • HPLC-DAD/ELSD : Track degradation products under stress conditions (heat, light).
  • NMR kinetics : Monitor real-time structural changes.
  • LC-MS/MS : Identify degradation pathways (e.g., ring-opening hydrolysis) .

Methodological Best Practices

Q. What safety protocols are essential during experimental work?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/handling.
  • Spill management : Neutralize acids/bases with appropriate absorbents.
  • Waste disposal : Segregate halogenated waste for incineration .

Q. How should researchers design experiments to assess stereochemical outcomes?

  • Chiral chromatography : Use columns like Chiralpak IG-3 to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived) to control stereochemistry .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) statistically .

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